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Abstract

L-870810 is a potent, small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1)
integrase, an essential enzyme for viral replication. Belonging to the 8-hydroxy-(1,6)-
naphthyridine-7-carboxamide class of compounds, L-870810 specifically targets the strand
transfer step of viral DNA integration into the host genome. This document provides a
comprehensive technical overview of L-870810, detailing its chemical structure,
physicochemical properties, mechanism of action, and key experimental data. Detailed
protocols for relevant assays are provided to facilitate further research and development.
Despite its promising in vitro antiviral activity and favorable preclinical pharmacokinetics, the
clinical development of L-870810 was halted due to toxicity observed in long-term animal
studies. Nevertheless, it remains a valuable research tool for understanding HIV-1 integrase
inhibition and for the development of next-generation antiretroviral agents.

Chemical Structure and Properties

L-870810 is a synthetic compound with a complex heterocyclic structure. Its chemical and
physical properties are summarized in the table below.
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Property Value

5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-
IUPAC Name fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-

carboxamide[1]

Chemical Formula C20H19FN4O4S[1]
Molecular Weight 430.45 g/mol [1]
CAS Number 410544-95-5[1]
Appearance Solid powder

0=C(C1=NC(N(CCCC2)S2(=0)=0)=C3C=CC=
NC3=C10)NCC4=CC=C(F)C=C4[1]

SMILES Code

Mechanism of Action: HIV-1 Integrase Inhibition

L-870810 exerts its antiviral effect by specifically inhibiting the strand transfer (ST) reaction
catalyzed by HIV-1 integrase.[2] The integration of the viral DNA into the host cell's genome is
a critical step in the HIV-1 replication cycle and is a prime target for antiretroviral therapy.

The process of integration involves two key catalytic steps performed by the integrase enzyme:

o 3'-Processing: The integrase enzyme removes a dinucleotide from each 3' end of the viral
DNA.

» Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the
host cell's DNA.[3]

L-870810 is highly selective for the strand transfer step, with significantly less activity against
3'-processing.[4] It is believed to chelate the divalent metal ions (typically Mg?*) in the active
site of the integrase enzyme, which are essential for its catalytic activity. This action prevents
the stable association of the viral DNA with the host chromosome, thereby halting the
integration process.
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Figure 1: Simplified signaling pathway of HIV-1 integration and the inhibitory action of L-
870810.

Biological Activity and Efficacy

L-870810 has demonstrated potent antiviral activity against HIV-1 in various in vitro and
preclinical models.

In Vitro Antiviral Activity

The antiviral potency of L-870810 is typically assessed by measuring the reduction of viral
replication in cell culture, often quantified by the concentration required to inhibit 50% of the
viral activity (ICso).
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Assay Type Cell Line/System ICs0 (NM) Reference
Strand Transfer Recombinant HIV-1 8 3]
Inhibition Integrase

Strand Transfer

Inhibition (one blunt- Recombinant HIV-1 60 3]
ended, one pre- Integrase
processed DNA)
Antiviral Activity

Macrophages 15 [5]
(ECso0)
Antiviral Activity

PBMCs 14.3 [5]
(ECs0)
Antiviral Activity

C8166 T cells 10.6 [5]

(ECso0)

Activity Against Resistant Strains

Resistance to antiretroviral drugs is a significant challenge in HIV-1 therapy. Studies have
shown that mutations in the integrase enzyme can confer resistance to L-870810. Key
mutations include L74M, E92Q, and S230N.[6] Interestingly, some resistance profiles for L-
870810 are distinct from those of other classes of integrase inhibitors, such as the diketo acid
analogues, suggesting different binding interactions within the integrase active site.[7]

Pharmacokinetics and Toxicology

Preclinical studies in animal models provided initial insights into the pharmacokinetic profile of
L-870810.
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Species Rout-e ?f . Key Findings Reference
Administration
Good oral
bioavailability (>60%)
Rhesus Macaques Oral and a half-life of
approximately 5
hours.
Rapid absorption with
Rats Oral dose-dependent [8]

exposure.

Despite its promising antiviral activity and pharmacokinetic profile, the clinical development of

L-870810 was terminated due to significant liver and kidney toxicity observed during long-term

preclinical studies in dogs.[3]

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1

integration in a cell-free system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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